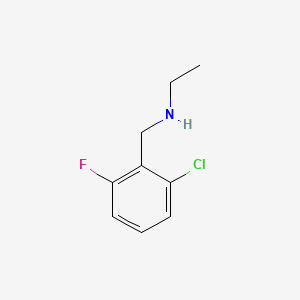

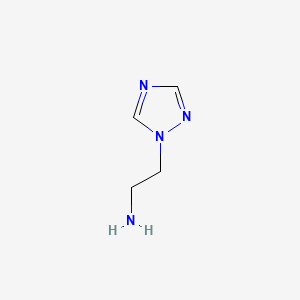

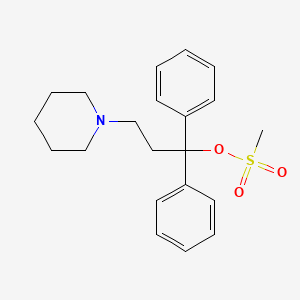

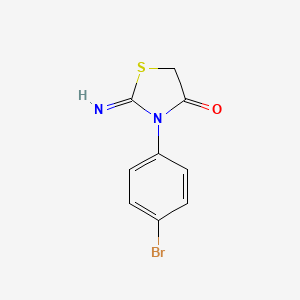

![molecular formula C12H16N2O3 B1305328 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid CAS No. 110576-09-5](/img/structure/B1305328.png)

6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid is a compound that can be considered a derivative of 6-aminohexanoic acid, which is an ω-amino acid known for its hydrophobic and flexible structure. This compound is significant in the synthesis of modified peptides and in the production of polyamide synthetic fibers like nylon. It is also used as a linker in biologically active structures due to its unique properties .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted acids with various nucleophiles. For instance, 6-substituted 4-pyrone-2-carboxylic acids have been shown to react with o-phenylenediamine to yield benzodiazepine derivatives . Although not directly related to the synthesis of 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid, this provides insight into the types of reactions that could be employed in its synthesis. Additionally, the synthesis of 6-(hydroxymethyl)piperidine-2-carboxylic acid derivatives has been reported, which involves the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates . This method could potentially be adapted for the synthesis of 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid has been studied, revealing polymorphism in related molecules. For example, two polymorphs of 6-oxo-6-(phenylamino)hexanoic acid have been observed, with different hydrogen bonding patterns forming ribbons or sheets of molecules . This suggests that 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid may also exhibit polymorphism, which could affect its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid can be inferred from related compounds. The presence of the pyridine ring suggests potential for nucleophilic substitution reactions, as seen in the reaction of 6-substituted 4-pyrone-2-carboxylic acids . Additionally, the amino and carboxylic acid functional groups present in the molecule provide sites for further chemical transformations, such as amide bond formation or esterification.

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid is not provided, the properties of similar compounds can offer some insights. The hydrophobic nature of 6-aminohexanoic acid suggests that its derivatives, including 6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid, may also exhibit hydrophobic characteristics . The molecular structure, including the presence of polymorphs, can influence the melting point, solubility, and stability of the compound . The chemical reactivity would be influenced by the functional groups present, with the potential for various organic reactions to occur .

properties

IUPAC Name |

6-(pyridine-3-carbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-11(16)6-2-1-3-8-14-12(17)10-5-4-7-13-9-10/h4-5,7,9H,1-3,6,8H2,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBSCFOQDIEZGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.